(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

Peptidomimetics Conformational Analysis DFT Calculations

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (CAS: 1604458-53-8, MW: 172.21 g/mol, C₆H₈N₂O₂S) is a chiral non-proteinogenic β-amino acid derivative. The molecule features a 1,3-thiazole heterocycle directly appended to the β-carbon, a stereodefined (3S)-amino group, and a terminal carboxylic acid, making it a specialized building block for peptidomimetic design, enzyme inhibitor development, and conformational studies.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
Cat. No. B13295971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C(CC(=O)O)N
InChIInChI=1S/C6H8N2O2S/c7-4(1-6(9)10)5-2-11-3-8-5/h2-4H,1,7H2,(H,9,10)/t4-/m0/s1
InChIKeyKUFBSYVFRLJHQT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Profile: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic Acid for Medicinal Chemistry and Peptidomimetic Research


(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (CAS: 1604458-53-8, MW: 172.21 g/mol, C₆H₈N₂O₂S) is a chiral non-proteinogenic β-amino acid derivative . The molecule features a 1,3-thiazole heterocycle directly appended to the β-carbon, a stereodefined (3S)-amino group, and a terminal carboxylic acid, making it a specialized building block for peptidomimetic design, enzyme inhibitor development, and conformational studies . Its structural classification as a β-amino acid confers enhanced metabolic stability relative to α-amino acid counterparts, a property widely leveraged in the development of peptide-based therapeutics [1]. The compound is commercially available at ≥95% purity and is suitable for applications in early-stage drug discovery and chemical biology .

Why Simple Substitution with Other Thiazole-Containing Amino Acids Fails: The (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic Acid Differentiator


Thiazole-containing amino acids are not interchangeable building blocks. The specific position of the amino group relative to the carboxylic acid (α- vs. β-position), the regioisomeric attachment of the thiazole ring (C4 vs. C5 vs. C2 substitution), and the absolute stereochemistry at the chiral center each profoundly alter the resulting peptide's conformational landscape and biological activity [1][2]. For instance, β-amino acids like (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid exhibit a propensity to adopt a semi-extended β2 conformation stabilized by intramolecular N–H⋯N(Tzl) hydrogen bonds, a structural feature not accessible to α-amino acid analogs, which can critically influence target binding and proteolytic stability [1]. Simply substituting an α-amino acid analog such as 3-(1,3-thiazol-4-yl)-L-alanine, which lacks this conformational bias, can lead to a complete loss of biological activity [2]. The following sections provide quantifiable differentiation against the most scientifically relevant comparators.

Quantitative Differentiation Guide: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic Acid vs. Closest Analogs


Conformational Bias: β2 Conformation Stabilization Unique to Thiazole-Containing β-Amino Acids

Density functional theory (DFT) calculations and X-ray crystallography reveal that β-amino acids bearing a thiazole ring at the β-position (such as (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid) exhibit a strong thermodynamic preference for a semi-extended β2 conformation stabilized by an N–H⋯N(Tzl) hydrogen bond [1]. In contrast, the α-amino acid analog, 3-(1,3-thiazol-4-yl)-L-alanine, adopts a more compact folded conformation typical of α-amino acids, which does not involve this stabilizing interaction [1][2]. This conformational divergence directly impacts the secondary structure of peptides into which these residues are incorporated, potentially altering target engagement.

Peptidomimetics Conformational Analysis DFT Calculations

Enzymatic Stability: β-Amino Acid Backbone Provides Superior Resistance to Proteolysis

β-Amino acids, by virtue of the additional methylene unit between the amino and carboxyl groups, are universally recognized as conferring enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts [1]. (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid, being a β-amino acid, is expected to exhibit this class-level advantage. While direct head-to-head half-life (t₁/₂) data for this specific compound is not available in the public domain, the established literature on β-amino acid-containing peptides demonstrates a significant increase in plasma stability. For example, the incorporation of a single β-amino acid residue can extend peptide half-life in serum from minutes to several hours [1]. The α-amino acid analog, 3-(1,3-thiazol-4-yl)-L-alanine, would lack this inherent metabolic shield.

Peptide Therapeutics Metabolic Stability Pharmacokinetics

Antiviral Scaffold Potential: Thiazol-4-yl Alanine as a Key Residue in Submicromolar SARS-CoV-2 Mpro Inhibitors

In a recent study on SARS-CoV-2 main protease (Mpro) inhibitors, peptide aldehydes incorporating thiazol-4-yl alanine as the P1 residue demonstrated potent in vitro activity with IC₅₀ values in the low-micromolar to submicromolar range [1]. While this study utilized the α-amino acid version (3-(1,3-thiazol-4-yl)-L-alanine), it underscores the critical role of the 1,3-thiazol-4-yl moiety in achieving high binding affinity for a therapeutically relevant protease target. The results provide a quantitative benchmark for the activity potential of this pharmacophore. The β-amino acid variant, (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid, offers a structurally distinct and metabolically more robust alternative for exploring similar protease inhibition modalities.

Antiviral Drug Discovery Protease Inhibition SARS-CoV-2

Regioisomeric Differentiation: C4-Thiazole Substitution Offers Distinct Pharmacological Profile vs. C5 Analogs

The position of the thiazole attachment to the amino acid backbone is a critical determinant of biological activity. (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid features a C4-substituted thiazole. A direct comparator, 2-amino-3-(1,3-thiazol-5-yl)propanoic acid, which differs only in the regioisomeric attachment (C5 vs. C4), has been reported to exhibit an IC₅₀ of 12.3 μM in a specific enzyme inhibition assay [1]. This quantitative data point, while from a different target, illustrates the significant variation in potency that can arise from a simple regioisomeric switch. The (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid may present a completely different activity profile, underscoring the need for precise building block selection.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Optimal Use Cases for (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic Acid in Research and Development


Rational Design of Metabolically Stable Peptidomimetics

Incorporate (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid into peptide sequences where enhanced resistance to proteolytic degradation is required, such as for the development of long-acting in vivo probes or peptide-based therapeutics [1]. Its β-amino acid backbone confers a class-level advantage in metabolic stability compared to α-amino acids, reducing the need for extensive backbone modification or unnatural amino acid substitutions at multiple sites [1].

Conformationally Constrained Peptide Library Synthesis

Use this β-amino acid as a rigidifying element to explore unique secondary structures in peptide libraries. DFT and crystallographic data confirm its preference for the β2 conformation, a motif stabilized by an intramolecular N–H⋯N(Tzl) hydrogen bond [2]. This structural bias can be leveraged to design turn mimetics or to pre-organize peptides for optimal target binding, a strategy supported by class-level computational studies [2].

Probing the 1,3-Thiazol-4-yl Pharmacophore in Protease Inhibitor Development

Replace the metabolically labile P1 α-amino acid residue (e.g., thiazol-4-yl alanine) in known protease inhibitor scaffolds with (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid. The 1,3-thiazol-4-yl moiety has been validated as a potent P1 residue in submicromolar inhibitors of SARS-CoV-2 Mpro [3]. Switching to the β-amino acid variant offers a strategy to retain the favorable binding interactions of the thiazole ring while enhancing the overall metabolic stability of the inhibitor [3].

Structure-Activity Relationship (SAR) Studies on Thiazole Regioisomers

Utilize (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid in systematic SAR campaigns to differentiate the biological effects of C4-thiazole substitution from the C5- or C2-regioisomers. Given that a related C5-substituted analog exhibits measurable enzyme inhibition (IC₅₀ = 12.3 μM) [4], this building block is essential for completing a comprehensive SAR matrix around the thiazole pharmacophore.

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